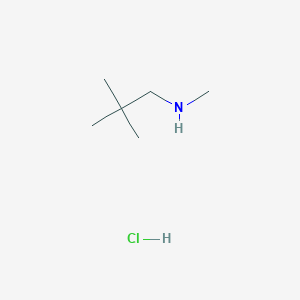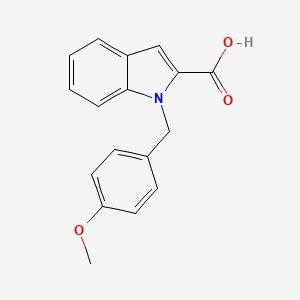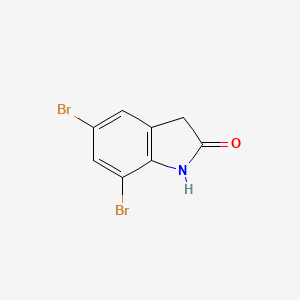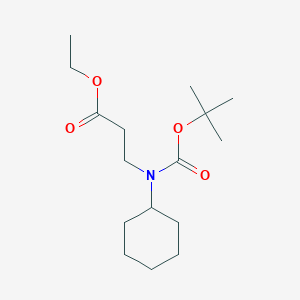
5-méthyl-1H-indazole-3-carbaldéhyde
Vue d'ensemble
Description
5-methyl-1H-indazole-3-carbaldehyde (5-MICA) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of indazole, a five-membered aromatic heterocycle with a nitrogen atom at the 3-position. 5-MICA is of interest due to its unique structure and reactivity, and its ability to act as a ligand for certain metals.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Le 5-méthyl-1H-indazole-3-carbaldéhyde est un précurseur précieux dans la synthèse de diverses molécules biologiquement actives. Son noyau indazole est un motif commun dans de nombreux produits pharmaceutiques en raison de sa capacité à interagir avec des cibles biologiques . Le groupe aldéhyde du composé peut être utilisé dans des réactions pour créer un éventail diversifié de candidats médicaments potentiels, y compris ceux possédant des activités antibactériennes, antifongiques et anticancéreuses.
Réactions multicomposants (RMC)
Ce composé joue un rôle crucial dans les RMC, qui sont des méthodes efficaces pour créer des molécules complexes en une seule étape . Ces réactions sont particulièrement précieuses en chimie verte en raison de leur rendement élevé et de l'utilisation minimale de solvants. Le this compound peut être utilisé pour générer une variété de composés hétérocycliques, essentiels en chimie médicinale.
Inhibiteurs de la réductase des aldoses
Les dérivés de l'indazole, y compris le this compound, ont été évalués comme inhibiteurs de la réductase des aldoses (ALR2) et de la réductase des aldéhydes (ALR1) . Ces enzymes sont des cibles thérapeutiques pour le traitement des complications liées au diabète, telles que les cataractes et la neuropathie.
Agents anti-inflammatoires
La flexibilité structurelle du this compound permet la synthèse de composés ayant des propriétés anti-inflammatoires . En modifiant le noyau indazole, les chercheurs peuvent développer de nouveaux médicaments qui peuvent être moins ulcérogènes que les anti-inflammatoires non stéroïdiens (AINS) traditionnels.
Propriétés antioxydantes
Le noyau indazole, présent dans le this compound, est connu pour son activité antioxydante . Les antioxydants sont importants pour protéger les cellules du stress oxydatif, qui est impliqué dans diverses maladies, notamment les troubles neurodégénératifs et le cancer.
Diversité chimique dans la découverte de médicaments
Les groupes fonctionnels inhérents au this compound en font un excellent point de départ pour la synthèse d'un large éventail d'entités chimiques . Sa polyvalence dans les réactions chimiques permet l'exploration de nouvelles échafaudages moléculaires, ce qui est fondamental dans le processus de découverte de médicaments.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Methyl-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be precursors for the synthesis of biologically active molecules .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Indole derivatives are known to participate in multicomponent reactions (mcrs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions can affect various biochemical pathways and have downstream effects on the synthesis of complex molecules .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Analyse Biochimique
Biochemical Properties
5-Methyl-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor in the synthesis of biologically active molecules, including kinase inhibitors . The compound’s aldehyde group allows it to undergo various chemical reactions, such as condensation and reduction, which are crucial in the formation of complex bioactive structures .
Cellular Effects
The effects of 5-Methyl-1H-indazole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives, including 5-Methyl-1H-indazole-3-carbaldehyde, exhibit anti-inflammatory, antimicrobial, and anticancer activities . These effects are mediated through interactions with specific cellular targets, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-Methyl-1H-indazole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indazole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that indazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to 5-Methyl-1H-indazole-3-carbaldehyde has been associated with sustained alterations in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 5-Methyl-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the organism . Therefore, careful dosage optimization is crucial in experimental and therapeutic applications.
Metabolic Pathways
5-Methyl-1H-indazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules. For instance, the compound can undergo oxidation to form indazole-3-carboxylic acid, which is a key intermediate in the synthesis of other biologically active compounds . These metabolic transformations are essential for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 5-Methyl-1H-indazole-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Methyl-1H-indazole-3-carbaldehyde is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. For example, targeting the compound to the nucleus may enhance its effects on gene expression and cellular regulation.
Propriétés
IUPAC Name |
5-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANNNIQPHXCXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625973 | |
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-35-4 | |
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)



![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)







